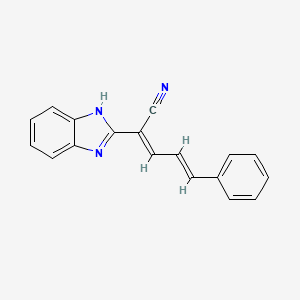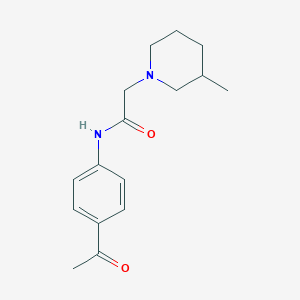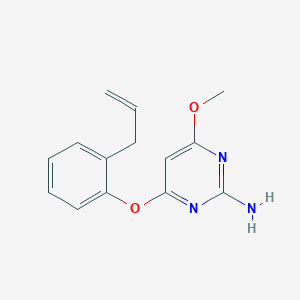![molecular formula C15H23N3O3 B5605636 {4-[N-methyl-N-(pyridin-2-ylmethyl)glycyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5605636.png)
{4-[N-methyl-N-(pyridin-2-ylmethyl)glycyl]-1,4-oxazepan-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a family of cyclic compounds that include features like the oxazepane ring, which is a seven-membered heterocyclic compound containing one oxygen atom, and pyridinylmethylamine groups. These structures are of interest due to their potential biological activity and their utility in various chemical synthesis contexts.
Synthesis Analysis
Synthesis of similar complex molecules often involves multistep reactions, including the formation of the oxazepane ring and the attachment of the N-methyl-N-(pyridin-2-ylmethyl)glycyl group. These processes may involve initial steps of cyclization followed by functional group modifications. For instance, Jones et al. (1976) discuss ring-opening reactions of related compounds under the influence of tertiary amines, showcasing the complexity of synthesizing such molecules (Jones & Phipps, 1976).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, is pivotal for confirming the spatial arrangement of atoms within complex organic molecules. Research by Lakshminarayana et al. (2009) on a closely related compound underscores the importance of detailed structural insights, which can reveal intermolecular hydrogen bonding and other critical features (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their functional groups, which dictate reactivity, including potential for undergoing oxidation, reduction, and other chemical transformations. Mitsumoto and Nitta (2004) describe novel synthesis routes and properties of derivatives that highlight the complex interplay of structure and reactivity in this class of compounds (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these molecules in various environments. The study by Dolzhenko et al. (2010) provides insights into how molecular organization can affect such properties in related compounds (Dolzhenko et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental for applying these molecules in synthesis and potential pharmaceutical applications. For example, Elladiou and Patrickios (2012) explore the use of pyridinyl groups as protecting groups, a concept that is relevant for understanding the chemical behavior of our compound of interest (Elladiou & Patrickios, 2012).
Propriétés
IUPAC Name |
1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-[methyl(pyridin-2-ylmethyl)amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-17(9-14-4-2-3-5-16-14)10-15(20)18-6-7-21-12-13(8-18)11-19/h2-5,13,19H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYNLDRERQFTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)CC(=O)N2CCOCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-{[(3aS*,6aS*)-3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5605578.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5605587.png)

![2-[(4-nitrobenzyl)thio]nicotinic acid](/img/structure/B5605611.png)
![2-{3-oxo-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605613.png)
![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5605623.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[2-(2-ethylphenoxy)ethyl]piperidine](/img/structure/B5605642.png)
![N-[4-(aminosulfonyl)phenyl]-3-phenylacrylamide](/img/structure/B5605646.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5605661.png)
![2-({[(3-amino-2-thienyl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605667.png)
![5-(2-fluorophenyl)-N-(tetrahydro-3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5605675.png)
